molecular formula C7H5Cl2NNaO2 B1668636 Chloramben-sodium CAS No. 1954-81-0

Chloramben-sodium

Cat. No. B1668636
CAS RN: 1954-81-0
M. Wt: 229.01 g/mol
InChI Key: DQMHOPDOMVXSHP-UHFFFAOYSA-N
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Description

Chloramben is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses. It is mostly used for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers . The sodium salt form, Chloramben-sodium, has a molecular formula of C7H4Cl2NNaO2 .


Synthesis Analysis

A High Performance Liquid Chromatographic (HPLC) method has been developed for the analysis of Chloramben in its formulations. The mobile phase consists of a mixture of 0.05% H3PO4 solution and acetonitrile in the proportion 20:80 (v/v). This method has been validated for accuracy, precision, robustness, ruggedness, and specificity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4Cl2NNaO2. It has an average mass of 228.008 Da and a mono-isotopic mass of 226.951675 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that analytical methods such as HPLC have been developed for its determination in various matrices .


Physical And Chemical Properties Analysis

Chloramben is a colorless, odorless, crystalline solid. It has a melting point of 200-201℃ and is soluble in water . The sodium salt form, this compound, would have similar properties but specific details are not available in the current resources.

Scientific Research Applications

1. Weed Control Efficacy

Chloramben-sodium, as a herbicide, has been extensively studied for its efficacy in controlling weeds. Research shows that soil applications of this compound can significantly reduce the growth of weeds like velvetleaf when applied at specific growth stages. It has also been found effective in various settings, including greenhouses and fields, and its activity can be influenced by factors like the addition of oil concentrates and growth stages of plants (Orr, Ozair, & Moshier, 1987).

2. Photodegradation Studies

The photodegradation of this compound on soil surfaces has been a subject of scientific interest. A study conducted under laboratory-controlled conditions revealed that the degradation rate of chloramben varies depending on soil moisture and other conditions. This information is vital for understanding the environmental fate of this compound (Misra, Graebing, & Chib, 1997).

3. Environmental Impact and Safety

Several studies have focused on the environmental impact and safety of this compound usage. For instance, research on the efficacy, metabolism, and toxic responses to chlorate salts in food and laboratory animals provides valuable insights into the broader implications of using this compound in agricultural settings (Smith, Oliver, Taylor, & Anderson, 2012).

4. Analytical Detection Techniques

Advancements in detecting this compound residues in the environment, particularly in soil and plants, are crucial for monitoring its use and impact. Studies have developed methods such as ultrasonic assisted extraction and derivatization for determining chloramben in soil samples, enhancing our ability to track and manage its environmental presence (Li, 2014).

5. Comparative Studies with Other Herbicides

Research comparing this compound with other herbicides provides insights into its relative effectiveness and suitability for specific crops and conditions. For instance, studies have compared its effectiveness for weed control in crops like lettuce and endive grown on different soil types (Gorski, Reiners, & Hassell, 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Chloramben-sodium can be achieved through a simple reaction between Chloramben and sodium hydroxide.", "Starting Materials": [ "Chloramben", "Sodium hydroxide" ], "Reaction": [ "To a stirred solution of Chloramben in water, slowly add sodium hydroxide solution.", "Continue stirring the reaction mixture for several hours at room temperature.", "Filter the resulting solid and wash with water.", "Dry the product under vacuum to obtain Chloramben-sodium." ] }

CAS RN

1954-81-0

Molecular Formula

C7H5Cl2NNaO2

Molecular Weight

229.01 g/mol

IUPAC Name

sodium;3-amino-2,5-dichlorobenzoate

InChI

InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);

InChI Key

DQMHOPDOMVXSHP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+]

SMILES

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na]

Appearance

Solid powder

Other CAS RN

1954-81-0

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

133-90-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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